molecular formula C11H13N5O2S B7979235 1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid

1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid

Cat. No.: B7979235
M. Wt: 279.32 g/mol
InChI Key: ZUWAXGWDSMPFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with a thiazinan ring, and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic nature of the compound make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a pyrazolo[3,4-d]pyrimidine derivative and a thiazinan derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, and using a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist . The exact mechanism of action would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid is unique due to the presence of both a thiazinan ring and a pyrazolo[3,4-d]pyrimidine core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-thiomorpholin-4-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-15-9-7(6-12-15)10(14-8(13-9)11(17)18)16-2-4-19-5-3-16/h6H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAXGWDSMPFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C(=O)O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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